molecular formula C14H18O4 B7989787 O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate

O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7989787
M. Wt: 250.29 g/mol
InChI Key: ZHBPYFVURJMSQV-UHFFFAOYSA-N
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Description

O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is a diester derivative of oxalic acid, featuring two distinct ester groups: one attached to a 2-(3,5-dimethylphenyl)ethyl moiety and the other to an ethyl group. The molecular formula is deduced as C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol. Structurally, the compound combines aromatic rigidity (from the 3,5-dimethylphenyl group) with aliphatic flexibility (ethyl chain), influencing its physicochemical behavior, such as solubility and thermal stability. While direct data on this compound are absent in the provided evidence, its properties can be inferred from structurally related esters and substituted phenyl derivatives.

Properties

IUPAC Name

2-O-[2-(3,5-dimethylphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-6-5-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBPYFVURJMSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate has the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. Its structure features an ethyl oxalate moiety linked to a 3,5-dimethylphenyl group, which may contribute to its biological activity and reactivity in chemical reactions .

Medicinal Chemistry Applications

  • Synthesis of Pharmaceuticals :
    • The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it can be utilized in the preparation of imidazole derivatives, which are known for their pharmacological properties, including sedative and analgesic effects .
    • A notable example is its role in synthesizing medetomidine, a potent alpha-2 adrenergic agonist used in veterinary medicine for sedation and analgesia. The synthesis process involves multiple steps where this compound acts as a precursor .
  • Potential Antitumor Activity :
    • Preliminary studies suggest that derivatives of oxalates exhibit antitumor properties. The structural features of this compound may enhance its interaction with biological targets involved in cancer pathways .

Organic Synthesis Applications

  • Reagents in Organic Reactions :
    • The compound can act as a reagent in various organic reactions due to its electrophilic nature. It can participate in nucleophilic substitutions and coupling reactions, making it valuable in synthetic chemistry .
  • C–H Activation Reactions :
    • Recent research highlights the use of similar oxalate compounds in C–H activation processes, which are crucial for the functionalization of hydrocarbons. This method allows for the efficient construction of complex organic molecules with high selectivity .

Case Studies and Research Findings

StudyApplicationFindings
MacDonald et al. (1991)Synthesis of MedetomidineDemonstrated effective synthesis routes using oxalate derivatives, highlighting the role of intermediates like this compound .
Savola et al. (1986)Pharmacological StudiesInvestigated the sedative effects of imidazole derivatives synthesized from oxalates; indicated potential therapeutic uses .
Recent Organic Chemistry StudiesC–H ActivationExplored the utility of oxalate compounds in regioselective functionalization, showcasing their versatility as reagents .

Mechanism of Action

The mechanism of action of O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary based on the context of its use .

Comparison with Similar Compounds

Key Properties of O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate vs. Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility
This compound C₁₃H₁₆O₄ 236.26 3,5-dimethylphenyl, ethyl ~50–60 (estimated) Lipophilic solvents
Diethyl oxalate C₆H₁₀O₄ 146.14 Ethyl, ethyl -40 Ethanol, ether
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 Cl, OH, hydroxymethyl 97–98 Polar solvents
Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate C₂₆H₃₀N₄O₃S 508.3 Thiazole, piperazine, urea Not reported DMSO, DMF

Notes:

  • The target compound’s estimated melting point is lower than hydroxyacetophenones due to reduced hydrogen bonding .
  • Lipophilicity is higher than diethyl oxalate, favoring solubility in non-polar solvents .
  • Unlike the urea-thiazole derivatives in , the target lacks heterocycles, simplifying its reactivity profile .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Key Functional Groups Aromatic Substitution Molecular Weight (g/mol)
This compound Oxalate ester 3,5-dimethyl 236.26
Diethyl oxalate Oxalate ester None 146.14
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydroxy, chloro, hydroxymethyl 2,3,5-substituted 200.62
Ethyl 2-(4-((2-(4-ureidophenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Urea, thiazole, piperazine 4-substituted 508.3

Table 2: Analytical Methods for Oxalate Detection (from )

Method Application Detection Limit
Iron salicylate TS Quantification of oxalate in pharmaceuticals 0.05% reporting threshold
NMR, MS Structural confirmation of esters Not specified

Biological Activity

O1-[2-(3,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is an organic compound characterized by its unique molecular structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H18O4
  • Molecular Weight : 250.29 g/mol
  • Functional Groups : Contains ester and aromatic groups which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator in biochemical pathways:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes, influencing cellular functions.
  • Receptor Modulation : The compound can bind to receptors, altering signal transduction pathways that affect cell growth and differentiation.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and cardiovascular disorders.

Anti-urolithiasis Potential

This compound has been explored for its potential to prevent kidney stone formation (urolithiasis). Studies suggest that it may regulate the crystallization of calcium oxalate crystals, reducing their cytotoxicity to renal cells. This mechanism involves:

  • Inhibition of Crystal Growth : The compound may inhibit the growth of calcium oxalate monohydrate (COM) crystals while promoting the formation of calcium oxalate dihydrate (COD), which is less harmful to cells .

Cytotoxicity Studies

In vitro studies have demonstrated varying levels of cytotoxicity associated with the compound. For instance, when tested on human renal tubular epithelial cells (HK-2), higher concentrations of related compounds induced cell damage due to smaller crystal sizes formed during crystallization processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress by scavenging free radicals
Anti-urolithiasisInhibits calcium oxalate crystal growth; reduces cytotoxicity
Enzyme InteractionModulates enzyme activity affecting metabolic pathways

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oxalate derivatives but exhibits unique biological properties due to its specific substitution pattern:

Table 2: Comparison with Similar Compounds

CompoundStructural FeaturesUnique Properties
This compound3,5-dimethyl substitutionEnhanced antioxidant and anti-urolithiasis activity
O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate4-methyl substitutionDifferent reactivity profile
O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate2,3-dimethyl substitutionVariability in enzyme interaction

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